![molecular formula C18H13N9O5 B11543325 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11543325.png)

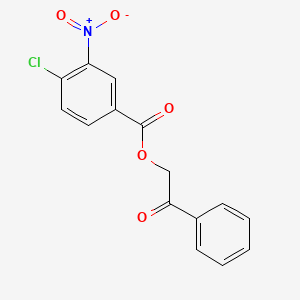

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(3-ヒドロキシフェニル)メチリデン]-5-(3-ニトロフェニル)-1H-1,2,3-トリアゾール-4-カルボヒドラジドは、オキサジアゾール、トリアゾール、ニトロフェニルなどの複数の官能基を持つ複雑な有機化合物です。

2. 製法

合成経路と反応条件

この化合物の合成は、オキサジアゾール環とトリアゾール環の形成、続いてニトロフェニル基とヒドロキシフェニル基の導入を含む、複数の工程を伴う可能性があります。一般的な合成経路には以下のようなものがあります。

オキサジアゾール環の形成: これは、酸性または塩基性条件下で、ヒドラジドとニトリルの環化反応によって実現できます。

トリアゾール環の形成: これは、アジドとアルキン間のヒュイスゲン1,3-双極子環状付加反応によって合成できます。

官能基の導入: ニトロフェニル基とヒドロキシフェニル基は、適切な試薬を用いた置換反応によって導入できます。

工業的製造方法

工業的製造方法では、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために、反応条件を最適化する必要があります。これには、連続フロー反応器の使用やグリーンケミストリーの原則が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole and triazole rings, followed by the introduction of the nitrophenyl and hydroxyphenyl groups. Typical synthetic routes might include:

Formation of Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

Formation of Triazole Ring: This can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

Introduction of Functional Groups: The nitrophenyl and hydroxyphenyl groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

反応の種類

酸化: この化合物は、特にアミノ基とヒドロキシ基で、酸化反応を受ける可能性があります。

還元: ニトロ基は、適切な条件下でアミンに還元できます。

置換: 芳香環は、求電子置換反応または求核置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの試薬。

還元: パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどの試薬。

置換: 目的の置換に応じて、さまざまな求電子剤または求核剤。

主な生成物

主な生成物は、使用した特定の反応と条件によって異なります。例えば、ニトロ基を還元すると、アミン誘導体が得られます。

4. 科学研究への応用

この化合物は、その多様な官能基により、さまざまな応用が考えられます。

医薬品化学: 抗菌剤、抗がん剤、抗炎症剤としての可能性。

ケミカルバイオロジー: 生物学的経路を研究するためのプローブとしての使用。

材料科学:

科学的研究の応用

This compound, with its diverse functional groups, could have several applications:

Medicinal Chemistry: Potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Chemical Biology: Use as a probe to study biological pathways.

Material Science:

作用機序

作用機序は、特定の生物学的標的に依存します。例えば:

抗菌活性: この化合物は、細菌酵素を阻害したり、細胞膜を破壊したりする可能性があります。

抗がん活性: 細胞分裂を阻害したり、癌細胞のアポトーシスを誘導したりする可能性があります。

6. 類似の化合物との比較

類似の化合物

1,2,3-トリアゾール誘導体: 医薬品化学における生物活性と応用で知られています。

オキサジアゾール誘導体: 医薬品や農薬によく使用されます。

ニトロフェニル化合物: さまざまな医薬品や工業用化学品によく見られます。

独自性

これらの官能基を1つの分子に組み合わせることで、より単純な化合物には見られない、独自の生物活性と特性が得られる可能性があります。

類似化合物との比較

Similar Compounds

1,2,3-Triazole Derivatives: Known for their biological activities and applications in medicinal chemistry.

Oxadiazole Derivatives: Often used in pharmaceuticals and agrochemicals.

Nitrophenyl Compounds: Commonly found in various drugs and industrial chemicals.

Uniqueness

The combination of these functional groups in a single molecule could provide unique biological activities and properties not found in simpler compounds.

特性

分子式 |

C18H13N9O5 |

|---|---|

分子量 |

435.4 g/mol |

IUPAC名 |

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)triazole-4-carboxamide |

InChI |

InChI=1S/C18H13N9O5/c19-16-17(24-32-23-16)26-15(11-4-2-5-12(8-11)27(30)31)14(21-25-26)18(29)22-20-9-10-3-1-6-13(28)7-10/h1-9,28H,(H2,19,23)(H,22,29)/b20-9+ |

InChIキー |

NOBPWRITWIYLHM-AWQFTUOYSA-N |

異性体SMILES |

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC(=CC=C4)[N+](=O)[O-] |

正規SMILES |

C1=CC(=CC(=C1)O)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC(=CC=C4)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)

![2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine](/img/structure/B11543254.png)

![N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)

![1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B11543270.png)

![N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11543274.png)

![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)

![2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11543283.png)

![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11543290.png)

![3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B11543292.png)

![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543297.png)

![N-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-YL)-1-adamantanecarboxamide](/img/structure/B11543309.png)

![[(5-Methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B11543315.png)

![N,N'-pyridine-2,6-diylbis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B11543317.png)